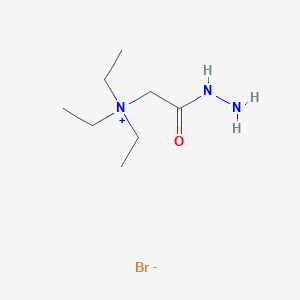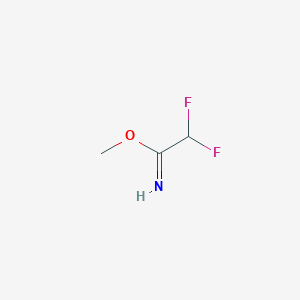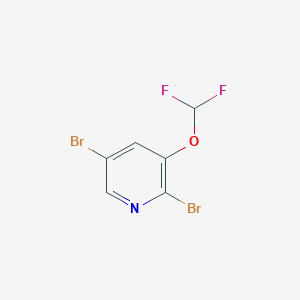
2,5-Dibromo-3-(difluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-(difluoromethoxy)pyridine is a halogenated pyridine derivative with the molecular formula C6H2Br2F2NO. This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(difluoromethoxy)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,5-dibromopyridine using bromine in polar protic solvents such as water or ethanol . Another approach involves the reaction of 2-amino-5-bromopyridine with bromine in the presence of acetic acid . These methods yield 2,5-dibromopyridine, which can then be further reacted with difluoromethoxy reagents to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. The bromination reactions are optimized for large-scale production, and the by-products are efficiently separated to obtain the desired compound . The use of advanced brominating agents and reaction conditions allows for the efficient synthesis of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
2,5-Dibromo-3-(difluoromethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethoxy groups enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to potential biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: Similar in structure but lacks the difluoromethoxy group.
3,5-Dibromopyridine: Another brominated pyridine derivative with different substitution patterns.
2,5-Dibromo-3-nitro-pyridine: Contains a nitro group instead of a difluoromethoxy group.
Uniqueness
2,5-Dibromo-3-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various chemical syntheses and research applications.
Properties
Molecular Formula |
C6H3Br2F2NO |
|---|---|
Molecular Weight |
302.90 g/mol |
IUPAC Name |
2,5-dibromo-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Br2F2NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6H |
InChI Key |
DKTCAJLTGMLWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


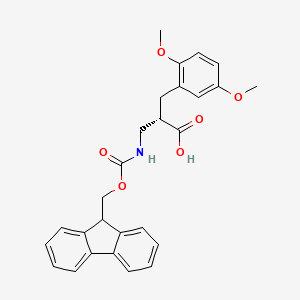
![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)
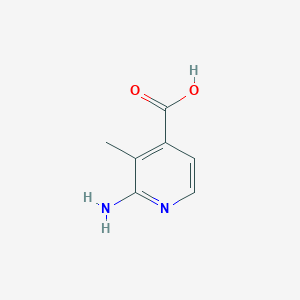
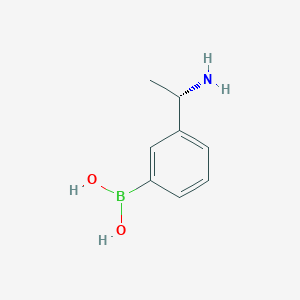

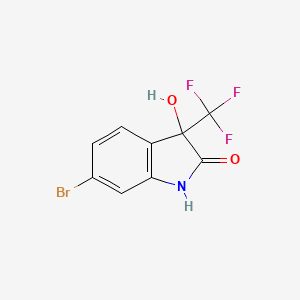
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)
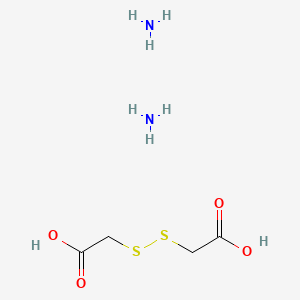
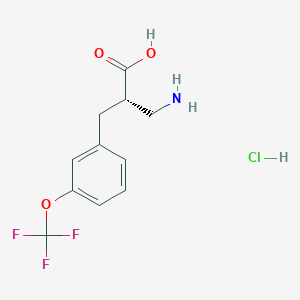
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
